Aromatase Inhibitory Potency of 17-beta-Hydroxy Exemestane is 2.6-Fold Weaker than Exemestane, Defining Its Role as a Metabolite
In a head-to-head comparison using human placental microsomes, the 17β-hydroxy derivative (17-beta-Hydroxy Exemestane) was found to be 2.6-fold less potent as an aromatase inhibitor than the parent drug exemestane. This quantifies its diminished role in the primary mechanism of action and highlights why it cannot substitute for exemestane in direct aromatase inhibition assays [1].
| Evidence Dimension | Aromatase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 69 nM |
| Comparator Or Baseline | Exemestane: 27 nM |
| Quantified Difference | 2.6-fold less potent |
| Conditions | Human placental microsomes |
Why This Matters
This data definitively establishes that 17-beta-Hydroxy Exemestane is a secondary contributor to the overall aromatase inhibition achieved by exemestane therapy, necessitating its separate quantification to fully understand the drug's pharmacodynamic profile.
- [1] Buzzetti F, Di Salle E, Longo A, Briatico G. Synthesis and aromatase inhibition by potential metabolites of exemestane (6-methylenandrosta-1,4-diene-3,17-dione). Steroids. 1993;58(11):527-32. View Source
